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Compound of Interest

Compound Name: (R)-Odafosfamide

Cat. No.: B15612225 Get Quote

(R)-Odafosfamide (OBI-3424) is a first-in-class small molecule prodrug that is selectively

activated by the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme, leading to the

formation of a potent DNA alkylating agent. This targeted activation mechanism offers a

promising therapeutic window for treating cancers with high AKR1C3 expression. This technical

guide provides a comprehensive overview of the preclinical research findings for (R)-
Odafosfamide, detailing its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and

pharmacokinetic profile. The information presented is intended for researchers, scientists, and

drug development professionals.

Mechanism of Action
(R)-Odafosfamide is a prodrug that requires enzymatic activation to exert its cytotoxic effects.

In cancer cells overexpressing AKR1C3, (R)-Odafosfamide is reduced in the presence of the

cofactor NADPH. This reduction leads to an unstable intermediate that spontaneously

undergoes hydrolysis to form the active DNA alkylating agent, OBI-2660. OBI-2660 is

structurally reminiscent of the well-characterized alkylating agent thioTEPA. The active

metabolite, OBI-2660, then forms covalent bonds with DNA, leading to cross-linking and other

DNA adducts. This DNA damage triggers the DNA Damage Response (DDR) pathway,

ultimately resulting in cell cycle arrest and apoptosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15612225?utm_src=pdf-interest
https://www.benchchem.com/product/b15612225?utm_src=pdf-body
https://www.benchchem.com/product/b15612225?utm_src=pdf-body
https://www.benchchem.com/product/b15612225?utm_src=pdf-body
https://www.benchchem.com/product/b15612225?utm_src=pdf-body
https://www.benchchem.com/product/b15612225?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Activation

Mechanism of Cytotoxicity

(R)-Odafosfamide
(OBI-3424)

Unstable Intermediate

Reduction

AKR1C3 NADPH

NADP+

OBI-2660
(Active Alkylating Agent)

Spontaneous
Hydrolysis

DNA Alkylation
(Cross-links, Adducts)

Nuclear DNA

DNA Damage
Response (DDR)

Activation

Cell Cycle Arrest Apoptosis

Click to download full resolution via product page

Caption: Mechanism of (R)-Odafosfamide activation and action.

Quantitative Data Summary
The preclinical efficacy of (R)-Odafosfamide has been evaluated in a variety of cancer models.

The following tables summarize the key quantitative findings from these studies.
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In Vitro Cytotoxicity
(R)-Odafosfamide has demonstrated potent and selective cytotoxicity against cancer cell lines

and patient-derived xenografts (PDXs) with high AKR1C3 expression.

Cell Line/PDX
Model

Cancer Type IC50 (nM) Reference

H460 Lung Cancer 4.0 [1]

B-ALL PDXs (median)

B-cell Acute

Lymphoblastic

Leukemia

60.3 [1]

T-ALL PDXs (median)

T-cell Acute

Lymphoblastic

Leukemia

9.7 [1]

ETP-ALL PDXs

(median)

Early T-cell Precursor

Acute Lymphoblastic

Leukemia

31.5 [1]

In Vivo Efficacy in Patient-Derived Xenograft (PDX)
Models
In vivo studies using immunodeficient mice engrafted with human ALL PDXs have shown

significant anti-tumor activity of (R)-Odafosfamide.

PDX Model
Cancer
Type

Treatment
Schedule

Change in
Median
Event-Free
Survival
(EFS)

T/C Value* Reference

Various ALL

PDXs (n=9)

Acute

Lymphoblasti

c Leukemia

0.5-2.5

mg/kg, i.p.,

once weekly

for 3 weeks

+17.1 to

+77.8 days
2.5 - 14.0 [1]
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*T/C value represents the ratio of the median event-free survival of the treated group to the

control group.

Preclinical Pharmacokinetics
Pharmacokinetic properties of (R)-Odafosfamide have been characterized in mice and non-

human primates.

Species Dose Route
Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

t1/2 (h)

Mouse 5 mg/kg i.p. 2,300 0.25 2,810 1.1

Non-

human

primate

2 mg/kg i.v. 1,840 0.58 1,410 0.8

Experimental Protocols
In Vitro Cytotoxicity Assay
The anti-proliferative activity of (R)-Odafosfamide was determined using a standard cell

viability assay.

Cell Culture:

Cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine

serum and 1% penicillin-streptomycin.

Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Assay Protocol:

Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed

to adhere overnight.

(R)-Odafosfamide was serially diluted in culture medium to achieve a range of final

concentrations.
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The culture medium was removed from the wells and replaced with medium containing the

various concentrations of (R)-Odafosfamide.

Cells were incubated with the compound for 72 hours.

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay

(Promega) according to the manufacturer's instructions.

Luminescence was measured using a microplate reader.

IC50 values were calculated by plotting the percentage of cell viability against the log of the

drug concentration and fitting the data to a four-parameter logistic curve using GraphPad

Prism software.
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Caption: Workflow for the in vitro cytotoxicity assay.

In Vivo Patient-Derived Xenograft (PDX) Model Studies
The in vivo efficacy of (R)-Odafosfamide was evaluated in immunodeficient mice bearing

patient-derived acute lymphoblastic leukemia xenografts.

Animal Model:

Female NOD/SCID gamma (NSG) mice, 6-8 weeks old, were used for the studies.

Animals were housed in a specific-pathogen-free facility with ad libitum access to food and

water.

Experimental Protocol:
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Human ALL PDX cells were injected intravenously into the tail vein of NSG mice.

Engraftment was monitored by weekly peripheral blood sampling and flow cytometry for the

presence of human CD45+ cells.

Once engraftment was confirmed (typically 1-5% human CD45+ cells in peripheral blood),

mice were randomized into treatment and control groups.

(R)-Odafosfamide was formulated in a vehicle of 5% DMSO, 5% Solutol HS 15, and 90%

saline.

The treatment group received intraperitoneal (i.p.) injections of (R)-Odafosfamide at a dose

of 0.5-2.5 mg/kg, once weekly for three weeks.

The control group received i.p. injections of the vehicle on the same schedule.

Disease progression was monitored by weekly flow cytometry of peripheral blood.

Event-free survival (EFS) was defined as the time from the start of treatment until the

percentage of human CD45+ cells in the peripheral blood reached a predetermined endpoint

(e.g., 25%).

At the end of the study, or when mice showed signs of morbidity, they were euthanized, and

tissues (bone marrow, spleen) were collected for analysis of leukemic infiltration.

Signaling Pathway Visualization
The cytotoxic activity of (R)-Odafosfamide is initiated by DNA damage, which in turn activates

the complex DNA Damage Response (DDR) network. The following diagram illustrates a

generalized view of the key signaling pathways involved in the cellular response to DNA

alkylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(R)-Odafosfamide: A Preclinical In-depth Analysis of a
Novel AKR1C3-Activated Prodrug]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15612225#r-odafosfamide-preclinical-research-
findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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